molecular formula C15H17ClN2OS B449354 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide CAS No. 438457-11-5

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide

Cat. No.: B449354
CAS No.: 438457-11-5
M. Wt: 308.8g/mol
InChI Key: VKAVIHUIDOZMNU-UHFFFAOYSA-N
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Description

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is a useful research compound. Its molecular formula is C15H17ClN2OS and its molecular weight is 308.8g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological and Environmental Research

  • Chloroacetamides in Herbicide Research : Chloroacetamides, such as those related to N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide, have been widely used in agricultural sciences, particularly as herbicides. They are known for their ability to inhibit the synthesis of very-long-chain fatty acids in plants, impacting plant growth and development. Research on chloroacetamides has also explored their environmental fate, degradation pathways, and the efficacy of various remediation technologies to mitigate their environmental impact (Böger, Matthes, & Schmalfuss, 2000); (Mohanty & Jena, 2019).

  • Pharmacological Activities of Thiazolidines : The thiazolidine ring, a core component of the compound , is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a wide range of pharmacological activities. Thiazolidines have been explored for their antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. This highlights the compound's potential in the development of new therapeutic agents (Pandey, Singh, Sharma, & Kumar, 2011).

Chemical Synthesis and Transformation Research

  • Chemical Synthesis and Structural Properties : Compounds containing the thiazole and chloroacetamide groups are subjects of chemical research focused on their synthesis, structural properties, and reactivity. Studies have looked into innovative synthetic routes, spectroscopic characterization, and the exploration of novel chemical transformations that these compounds can undergo. Such research provides foundational knowledge that aids in the design of compounds with desired biological or chemical properties for various applications (Issac & Tierney, 1996).

Environmental and Toxicological Research

  • Environmental Impact and Toxicological Assessments : The environmental persistence and potential toxicological effects of chloroacetamides, including compounds structurally similar to this compound, have been a focus of environmental science research. Studies assess the degradation pathways, environmental fate, and the efficacy of remediation strategies to address the ecological impacts of these chemicals. This research is crucial for understanding the environmental safety and regulatory aspects of using such compounds (Bond, Huang, Templeton, & Graham, 2011).

Biochemical Analysis

Biochemical Properties

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial in cellular signaling and metabolic pathways . The interaction between this compound and these enzymes involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by affecting transcription factors and epigenetic modifications, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can be mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to alterations in the epigenetic landscape of cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, resulting in prolonged effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites. Additionally, this compound can affect the levels of cofactors such as NADH and ATP, influencing cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, with higher concentrations observed in certain tissues and organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Additionally, its presence in the cytoplasm can influence signaling pathways and metabolic processes.

Properties

IUPAC Name

N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-3-10(2)11-4-6-12(7-5-11)13-9-20-15(17-13)18-14(19)8-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAVIHUIDOZMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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